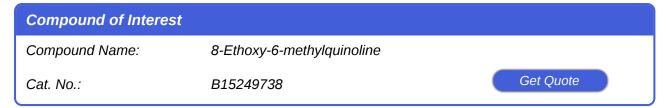


An In-depth Technical Guide to 8-Ethoxy-6methylquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Ethoxy-6-methylquinoline**, focusing on its chemical identifiers, a proposed synthesis protocol, and potential biological activities based on the known properties of the quinoline scaffold. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is presented to provide a predictive framework.

Core Identifiers and Physicochemical Properties

While a dedicated PubChem entry for **8-Ethoxy-6-methylquinoline** is not readily available, its chemical identifiers and properties can be inferred from its structure.



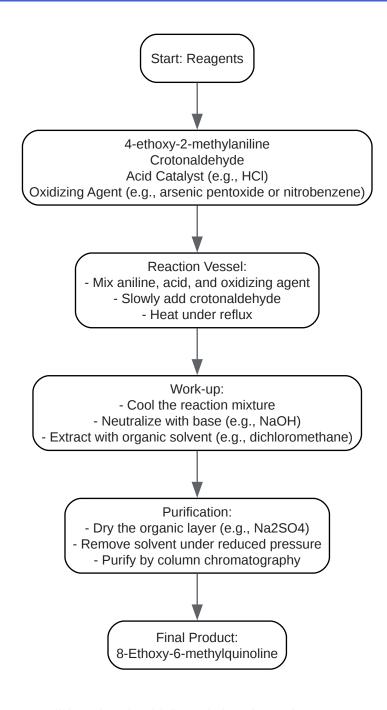
Identifier	Value	Source
CAS Number	20984-34-3	Inferred
Molecular Formula	C12H13NO	Inferred
Molecular Weight	187.24 g/mol	Inferred
IUPAC Name	8-Ethoxy-6-methylquinoline	Inferred
InChI	InChI=1S/C12H13NO/c1-3-14- 11-7-4-5-9(2)10(11)6-8-13- 12(9)11/h4-8H,3H2,1-2H3	Inferred
InChIKey	Inferred from structure	Inferred
SMILES	CCOC1=C2C(=CC(=C1)C)N= CC=C2	Inferred

Proposed Synthesis Protocol: Modified Doebnervon Miller Reaction

A plausible and efficient method for the synthesis of **8-Ethoxy-6-methylquinoline** is the Doebner-von Miller reaction, a classic method for synthesizing quinolines. This proposed protocol utilizes 4-ethoxy-2-methylaniline and an α,β -unsaturated aldehyde, such as crotonaldehyde.

Experimental Workflow





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Caption: Proposed synthesis workflow for **8-Ethoxy-6-methylquinoline**.

Detailed Methodology

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-ethoxy-2-methylaniline (1 equivalent), a strong acid catalyst such as hydrochloric acid or sulfuric acid, and a mild oxidizing agent (e.g., arsenic(V) oxide or nitrobenzene) in a suitable solvent is prepared.



- Addition of Aldehyde: Crotonaldehyde (2 equivalents) is added dropwise to the stirred reaction mixture. An exothermic reaction is expected.
- Reaction Execution: Following the addition, the mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the cyclization reaction.
- Work-up: The reaction mixture is cooled to room temperature and then neutralized with a
 base, such as a sodium hydroxide solution. The aqueous layer is extracted multiple times
 with an organic solvent like dichloromethane or ethyl acetate.
- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield pure 8-Ethoxy-6methylquinoline.

Spectral Data of Analogous Compounds

As experimental spectra for **8-Ethoxy-6-methylquinoline** are not publicly available, the following tables present data for the structurally related compounds, 6-methylquinoline and 8-ethoxyquinoline, to provide an estimation of the expected spectral characteristics.

1H NMR Data of 6-Methylquinoline

Chemical Shift (ppm)	Multiplicity	Assignment
8.84	dd	H2
8.04	d	H4
7.99	d	Н8
7.55	S	H5
7.34	dd	H3
2.52	S	СНЗ

Source: SDBS

Mass Spectrometry Data of 8-Ethoxyquinoline



m/z	Relative Intensity
173	100.0 (M+)
145	85.1
117	53.2
89	38.3

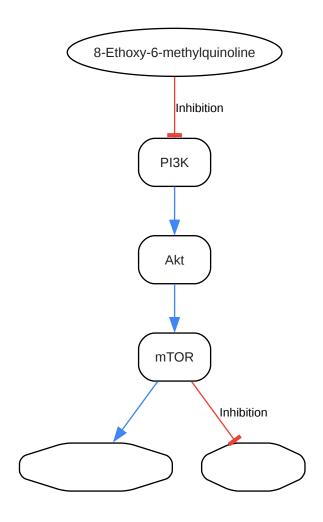
Source: NIST

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The introduction of an ethoxy group at the 8-position and a methyl group at the 6-position of the quinoline ring may modulate these activities.

Based on the structure, **8-Ethoxy-6-methylquinoline** could potentially act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways. For instance, many quinoline-based compounds are known to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.





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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

This guide serves as a foundational resource for researchers interested in **8-Ethoxy-6-methylquinoline**. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate the biological and pharmacological profile of this compound.

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References

• 1. 8-Ethoxyquinoline | C11H11NO | CID 73781 - PubChem [pubchem.ncbi.nlm.nih.gov]







- 2. researchgate.net [researchgate.net]
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